2-Chloro-3-methoxybenzamide is a chemical compound characterized by its specific molecular structure and functional groups. It belongs to the class of benzamides, which are derivatives of benzoic acid where the hydroxyl group is replaced by an amine. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and organic synthesis.
The compound can be synthesized through various methods, typically involving the reaction of substituted anilines with acyl chlorides. Its molecular formula is , and it has a molecular weight of approximately 201.64 g/mol.
2-Chloro-3-methoxybenzamide is classified as an aromatic amide. It contains a chloro substituent and a methoxy group, which influence its chemical reactivity and biological activity.
The synthesis of 2-chloro-3-methoxybenzamide can be achieved through several synthetic routes:
The molecular structure of 2-chloro-3-methoxybenzamide features:
2-Chloro-3-methoxybenzamide can undergo several chemical reactions:
The mechanism of action for 2-chloro-3-methoxybenzamide involves its interaction with biological targets, which may include enzymes involved in metabolic pathways. The presence of both the chloro and methoxy groups allows for specific interactions with protein targets, potentially influencing biological activity.
While specific data on its mechanism of action may vary depending on the target, studies have indicated that similar compounds can inhibit key signaling pathways, such as those involved in cancer cell proliferation.
2-Chloro-3-methoxybenzamide has several applications in scientific research:
Condensation of 2-chloro-3-methoxybenzoic acid derivatives with heterocyclic amines enables access to pharmacologically relevant scaffolds. A key approach involves activating the carboxylic acid group via acyl chloride formation (using SOCl₂ or POCl₃), followed by nucleophilic attack by aminopyridines or benzimidazoles. For example, 3-(1H-benzo[d]imidazol-2-yl)-4-chloroaniline reacts with 2-methoxybenzoyl chloride intermediates under mild conditions (DMF, triethylamine, 25°C) to yield antiproliferative agents targeting the Hedgehog pathway [9]. This method achieves yields of 73–86% (Table 1).
Alternatively, N-alkylation of piperidin-4-ylmethylbenzamides with sulfonylpropyl chlorides generates selective serotonin 4 receptor agonists. The condensation employs polar aprotic solvents (e.g., DMF) with inorganic bases (K₂CO₃) at 60–80°C, producing compounds like Y-36912 (4-amino-N-[1-[3-(benzylsulfonyl)propyl]piperidin-4-ylmethyl]-5-chloro-2-methoxybenzamide), a gastrointestinal prokinetic agent [8].
Table 1: Bioactive Derivatives via Condensation Reactions
Compound | Heterocyclic Amine | Yield (%) | Biological Target | Activity (IC₅₀ or MIC) |
---|---|---|---|---|
21 | 3-(1H-imidazol-2-yl)-4-Cl-aniline | 81 | Smoothened receptor (Hh) | 0.03 μM [9] |
Y-36912 | 1-(3-(Benzylsulfonyl)propyl)piperidine | 75 | 5-HT₄ receptor | Prokinetic activity [8] |
Alkylation of the 3-methoxybenzamide core enhances antibacterial potency against drug-resistant pathogens. N-alkylation with bromo-oxazole moieties replaces metabolically labile groups (e.g., thiazolopyridine in PC190723) to improve metabolic stability. For instance, coupling 2-chloro-3-methoxybenzamide with 4-bromo-5-methyloxazole under Pd catalysis yields derivatives with MIC values of 0.03 μg/mL against S. aureus—4-fold more potent than predecessors [7].
Acylation focuses on the aniline nitrogen. Friedel-Crafts acylation installs arylketone side chains using AlCl₃ as a Lewis acid catalyst. Reaction of 6-chlorohexanoyl chloride with benzene derivatives at 25°C produces ketone intermediates, subsequently reduced to alkyl groups for flexible tethers [8]. This strategy optimizes pharmacokinetics, as seen in TXY541 (a PC190723 prodrug with 143× improved solubility via succinate acylation) [7].
Key modifications:
Demethylation of the 3-methoxy group enables phenol formation for further derivatization. Boron tribromide (BBr₃) in dichloromethane at −78°C selectively cleaves methyl ethers without amide degradation. The resulting phenolic intermediate undergoes O-alkylation or sulfonation to generate analogs like TXA707, a trifluoromethyl-modified PC190723 derivative with efficacy against D477G-mutant Smo [7] [9].
Halogenation employs electrophilic reagents (e.g., Cl₂, SO₂Cl₂) for ortho-chlorination. Directed metalation guides regioselectivity: lithiation at C2 using n-BuLi (−40°C in THF), followed by Cl₂ quenching, affords 2,6-dichloro-3-methoxybenzamide—precursor to FtsZ inhibitors [7]. Alternatively, Vilsmeier-Haack formylation of 3-aminopyridine, followed by chlorination with POCl₃, yields 2-chloro-3-cyanopyridine intermediates for benzamide coupling [4] [10].
Table 2: Functional Group Interconversion Methods
Reaction Type | Reagents/Conditions | Key Intermediate | Application Example |
---|---|---|---|
Demethylation | BBr₃, CH₂Cl₂, −78°C → 25°C, 4 h | 3-Hydroxybenzamide | Synthesis of TXA709 [7] |
Chlorination | a) n-BuLi/THF/−40°C; b) Cl₂ | 2,6-Dichloro-3-methoxybenzamide | Antibacterial agents [7] |
Nitration/Reduction | HNO₃/H₂SO₄ → SnCl₂/HCl | 3-Amino-2-chloropyridine | Quinoline hybrids [10] |
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3